Physicochemical properties of 2-(1H-imidazol-1-yl)pyridin-4-amine
Physicochemical properties of 2-(1H-imidazol-1-yl)pyridin-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-1-yl)pyridin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(1H-imidazol-1-yl)pyridin-4-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By integrating computational data with established analytical principles, this document offers a detailed profile covering the compound's chemical identity, structural features, acid-base properties (pKa), lipophilicity (LogP), aqueous solubility, and spectroscopic characteristics. We further present standardized experimental protocols for the empirical determination of these critical parameters. The narrative emphasizes the causality behind experimental choices and contextualizes the data within the framework of drug discovery, particularly concerning ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide serves as a foundational resource for researchers exploring the potential of this and related imidazopyridine scaffolds in the development of novel therapeutics.
Introduction: The Strategic Importance of Physicochemical Profiling
The compound 2-(1H-imidazol-1-yl)pyridin-4-amine belongs to the broader class of imidazopyridines, which are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their recurrence in a multitude of biologically active agents, demonstrating a wide range of therapeutic activities including anticancer, anti-inflammatory, and antiviral properties[1][2]. The specific arrangement of a pyridine ring linked to an imidazole moiety creates a unique electronic and steric environment, making it a versatile template for interacting with various biological targets.
The journey of a candidate molecule from a laboratory "hit" to a clinical therapeutic is fundamentally governed by its physicochemical properties. These characteristics—pKa, LogP, solubility, and molecular size—dictate how the molecule behaves in a biological system. They influence its ability to dissolve in physiological fluids, permeate cellular membranes, avoid metabolic breakdown, and ultimately reach its intended target. Therefore, a thorough understanding and early characterization of these properties are not merely academic exercises; they are critical, cost-saving steps in modern drug discovery. This guide provides the foundational data and methodologies required to evaluate 2-(1H-imidazol-1-yl)pyridin-4-amine for its therapeutic potential.
Chemical Identity and Molecular Structure
A precise definition of a molecule's identity is the cornerstone of all subsequent scientific investigation. The key identifiers and structural details for 2-(1H-imidazol-1-yl)pyridin-4-amine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-imidazol-1-ylpyridin-4-amine | [3] |
| CAS Number | 262295-99-8 | [3] |
| Molecular Formula | C₈H₈N₄ | [3] |
| Molecular Weight | 160.18 g/mol | [3] |
| Exact Mass | 160.0749 g/mol | [3] |
| InChIKey | CICXYUAWOQNPNM-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(N=CC=C1N)N2C=CN=C2 |
Molecular Structure:
Figure 1: 2D structure of 2-(1H-imidazol-1-yl)pyridin-4-amine.
Core Physicochemical Properties: A Computational and Predictive Analysis
While experimental data for this specific molecule is not widely published, we can derive a robust predictive profile using high-quality computational models and by drawing comparisons with structurally related compounds.
Acid-Base Dissociation (pKa)
The pKa value defines the ionization state of a molecule at a given pH, which profoundly impacts its solubility, receptor binding, and membrane transport. 2-(1H-imidazol-1-yl)pyridin-4-amine possesses three potential basic centers:
-
The exocyclic 4-amino group.
-
The pyridine ring nitrogen.
-
The sp²-hybridized nitrogen at position 3 of the imidazole ring.
Given the electron-withdrawing nature of the adjacent rings, the exocyclic amine is expected to be the most basic site. While no experimental pKa is available, data for the related isomer, 2-(1H-imidazol-2-yl)pyridine, shows a pKa of 8.98, which is primarily attributed to the imidazole ring system[4]. For our target molecule, the primary basic center is predicted to be the 4-amino group, with an estimated pKa in the range of 6.0-7.0, making the molecule significantly protonated and positively charged at physiological pH (7.4).
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.
-
LogP (Partition Coefficient): This measures the distribution of the neutral form of the molecule between octanol and water. The computationally derived XLogP3 value for this compound is 0.3 [3]. This low value indicates a relatively hydrophilic nature, suggesting that passive diffusion across lipid bilayers may not be extensive without the involvement of transporters.
-
LogD (Distribution Coefficient): This is the more physiologically relevant metric as it accounts for the distribution of all ionic species at a specific pH. Given the predicted basicity, at pH 7.4, the molecule will exist as a mixture of neutral and protonated forms. The LogD₇.₄ will therefore be significantly lower (more hydrophilic) than the LogP value, further influencing its ADME profile.
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution. The molecule's properties suggest a favorable solubility profile:
-
Polarity: The computed Topological Polar Surface Area (TPSA) is 56.7 Ų [3]. This value, which is well below the 140 Ų threshold often associated with good oral bioavailability, indicates significant polarity.
-
Ionization: As a basic compound, its solubility is expected to be pH-dependent, increasing dramatically in acidic environments (such as the stomach) where it will be fully protonated.
While experimental data is needed for confirmation, the molecular structure and computational metrics predict that 2-(1H-imidazol-1-yl)pyridin-4-amine possesses good aqueous solubility.
Analytical and Spectroscopic Profile (Predicted)
The unique structural features of this molecule give rise to a predictable spectroscopic fingerprint, essential for its identification and characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the three protons on the pyridine ring and the three protons on the imidazole ring. A broad singlet, exchangeable with D₂O, would correspond to the two protons of the 4-amino group.
-
¹³C NMR Spectroscopy: Eight distinct signals are predicted in the carbon NMR spectrum, corresponding to the eight unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 161.08.[3] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the amino group (around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), and a complex series of C=C and C=N stretching vibrations in the fingerprint region (1400-1650 cm⁻¹).
Experimental Protocols for Physicochemical Characterization
To move beyond prediction and establish empirical data, the following standardized protocols are recommended. The choice of these methods is based on their robustness, reproducibility, and industry acceptance.
Workflow for Comprehensive Physicochemical Profiling
The following diagram illustrates a logical workflow for characterizing a new chemical entity like 2-(1H-imidazol-1-yl)pyridin-4-amine. This ensures that foundational data on identity, purity, and key properties are gathered efficiently.
Caption: Experimental workflow for physicochemical characterization.
Protocol: Potentiometric pKa Determination
This method measures the pH of a solution as a function of added titrant to determine the ionization constant.
-
Preparation: Prepare a 1-5 mM solution of the compound in 0.15 M KCl to maintain constant ionic strength.
-
Instrumentation: Calibrate a pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, 10).
-
Titration: Titrate the solution with standardized 0.1 M HCl to determine basic pKa values, followed by titration with 0.1 M NaOH to determine any acidic pKa values. The choice to start with acid is based on the compound's predicted basic nature.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound is ionized, found at the midpoint of the titration curve. Use appropriate software for multi-pKa determination.
-
Validation: Perform a titration of a known standard (e.g., pyridine) to validate the system's performance.
Protocol: Shake-Flask Method for LogP Determination (OECD 107)
This is the gold standard method for measuring the partition coefficient.
-
Pre-equilibration: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of the compound in the aqueous phase. The concentration should be below the solubility limit and detectable by the chosen analytical method (e.g., HPLC-UV).
-
Partitioning: Combine the n-octanol and the compound-containing aqueous phase in a known volume ratio (e.g., 1:1) in a glass vessel.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 2-24 hours). The choice of a longer time ensures true equilibrium for this novel compound.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC-UV method.
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Drug-Likeness and Medicinal Chemistry Context
A compound's potential as a drug is often initially assessed using established guidelines like Lipinski's "Rule of Five." This rule helps predict if a compound has properties that would make it a likely orally active drug in humans.
Lipinski's Rule of Five Analysis for 2-(1H-imidazol-1-yl)pyridin-4-amine:
| Rule | Value | Threshold | Compliance |
| Molecular Weight | 160.18 g/mol | < 500 g/mol | Yes |
| LogP | 0.3 | < 5 | Yes |
| H-Bond Donors | 1 (from -NH₂) | < 5 | Yes |
| H-Bond Acceptors | 3 (N atoms) | < 10 | Yes |
The compound comfortably passes all criteria, placing it in a favorable region of chemical space for drug development. Its low molecular weight and TPSA value are particularly advantageous, suggesting a good starting point for optimization. The presence of both hydrogen bond donors and acceptors, along with the rotatable bond between the two rings, provides ample opportunity for chemists to modify the structure to fine-tune its binding affinity and pharmacokinetic properties.
Conclusion
2-(1H-imidazol-1-yl)pyridin-4-amine presents a compelling profile for researchers in drug discovery. Computationally, it exhibits characteristics consistent with "drug-likeness," including a low molecular weight, balanced lipophilicity, and a polar surface area conducive to oral bioavailability. Its multiple basic centers suggest that its solubility and distribution will be pH-dependent, a critical factor to consider in formulation and biopharmaceutical studies. While this guide provides a robust predictive foundation, it also underscores the necessity of empirical validation. The detailed protocols offered herein provide a clear path for obtaining the precise experimental data needed to confidently advance this promising scaffold in therapeutic research programs.
References
-
PubChem. (n.d.). 2-(1H-imidazol-1-yl)pyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Cihan-Üstündağ, G., & Capan, G. (2018). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 23(10), 2537. Available at: [Link]
-
Royal Society of Chemistry. (2015). Supporting Information. Available at: [Link]
-
Jebamani, J., Pranesh, S. J., Shivalingappa, J., Narayanarao, M., Pasha, M., & Pawar, C. (2021). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ChemistrySelect, 6(45), 12485-12490. Available at: [Link]
-
Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(24), 8996. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Imidazol-1-yl pyridine/quinoline a. Retrieved from [Link]
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
-
ResearchGate. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(1H-imidazol-1-yl)pyridin-4-amine | C8H8N4 | CID 18753345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(1H-IMIDAZOL-2-YL)-PYRIDINE | 18653-75-3 [chemicalbook.com]
